4-Hydroxy-8-methoxycinnoline

Melting Point Thermal Stability Crystallinity

Researchers and procurement managers face challenges with analog cinnolines that exhibit variable melting points and ionization states, leading to inconsistent results. 4-Hydroxy-8-methoxycinnoline (CAS 1204652-84-5) provides a precisely characterized solution. - **Quantitative Differentiation**: Defined melting point (164-165 °C) for DSC calibration; predicted pKa 2.89 vs. >6 in 4-hydroxycinnoline. - **Analytical Utility**: Serves as a reference standard with verified LogP (1.344) and PSA (55.24 Ų). - **Supply Assurance**: Available as a research-grade solid with documented specifications. Bulk inquiries supported.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1204652-84-5
Cat. No. B3418148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methoxycinnoline
CAS1204652-84-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NN=CC2=O
InChIInChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12)
InChIKeyVCZBHAXHTXDOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-methoxycinnoline Overview


4-Hydroxy-8-methoxycinnoline (CAS 1204652-84-5), also known as 8-methoxy-1H-cinnolin-4-one, is a heterocyclic compound belonging to the cinnoline class, characterized by a bicyclic structure with two adjacent nitrogen atoms in the six-membered ring [1]. The compound features a hydroxyl group at the 4-position and a methoxy group at the 8-position, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. This substitution pattern confers distinct physicochemical properties, including a melting point of 164-165 °C and a predicted pKa of 2.89 ± 0.40 . As a cinnoline derivative, it serves as a versatile scaffold in medicinal chemistry and as a reference standard in analytical applications [2].

Scaffold for medicinal chemistry with dual functional groups (4-OH, 8-MeO)
Analytical reference standard with a well-defined melting point
Research tool for studying substituent effects on cinnoline properties

Cinnoline Substitution Specificity


Cinnoline derivatives are not interchangeable due to the profound impact of substitution patterns on physicochemical properties and biological activity. The presence and position of hydroxyl and methoxy groups significantly alter melting point, ionization constant (pKa), lipophilicity (LogP), and hydrogen bonding capacity, which in turn affect solubility, permeability, and molecular recognition [1]. For instance, 4-hydroxycinnoline exhibits a melting point approximately 69 °C higher than 4-hydroxy-8-methoxycinnoline, while its pKa differs by over 3 log units, leading to divergent ionization states at physiological pH [2][3]. Such differences preclude generic substitution and necessitate compound-specific evaluation. The quantitative evidence below underscores the unique profile of 4-hydroxy-8-methoxycinnoline relative to its closest analogs.

Target
4-Hydroxy-8-methoxycinnoline
Analog
4-Hydroxycinnoline / 8-Methoxycinnoline
Lower melting point alters thermal processing behavior
← Mp differs →
Higher melting point may require different formulation conditions
Predominantly unionized at physiological pH
← Ionization diverges →
4-Hydroxycinnoline exists largely ionized, altering permeability
Enhanced hydrogen bonding capacity (additional acceptor and donor)
← H-bond profile differs →
8-Methoxycinnoline lacks H-bond donor, limiting recognition interactions

Quantitative Differentiation from Analogs


Thermal Stability and Melting Point

4-Hydroxy-8-methoxycinnoline exhibits a melting point of 164-165 °C [1], which is substantially lower than that of its non-methoxylated analog 4-hydroxycinnoline (233.5-234 °C) [2]. This 69 °C difference in melting point indicates a significant alteration in crystal lattice energy, likely due to the disruption of intermolecular hydrogen bonding by the 8-methoxy group. For procurement and formulation, this lower melting point may facilitate processing and dissolution in certain solvent systems, providing a practical advantage over the higher-melting comparator.

Melting Point
Head-to-head
164–165 °C –69 °C 4-Hydroxycinnoline: 233.5–234 °C
Reported lower thermal stability context
May facilitate processing; experimental values
Melting Point Thermal Stability Crystallinity

Ionization Behavior and pKa

The predicted pKa of 4-hydroxy-8-methoxycinnoline is 2.89 ± 0.40 , closely matching that of the parent cinnoline (pKa = 2.64) [1] but sharply contrasting with 4-hydroxycinnoline (pKa = 6.889) . This ~4 log unit difference relative to 4-hydroxycinnoline means that at physiological pH (7.4), 4-hydroxy-8-methoxycinnoline remains predominantly unionized, whereas 4-hydroxycinnoline exists largely in its ionized form. The ionization state directly impacts membrane permeability, solubility, and binding interactions, making the target compound a distinct choice for applications requiring neutral species behavior.

Ionization (pKa)
Cross-study
2.89 ± 0.40 (pred.) ΔpKa ≈ 4.0 4-Hydroxycinnoline: 6.889
Reported ionization state divergence context
Predicted value; cross-study comparison
pKa Ionization Acid-Base Properties

Hydrogen Bonding Capacity

4-Hydroxy-8-methoxycinnoline possesses 4 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) , whereas 8-methoxycinnoline has only 3 HBA and 0 HBD . The additional acceptor arises from the 4-hydroxyl oxygen, which also serves as a donor. This enhanced hydrogen bonding capacity increases the compound's potential for specific intermolecular interactions, such as with biological targets or in crystal engineering. In procurement decisions, this difference can be critical when designing assays or syntheses that rely on defined hydrogen bonding patterns.

H-Bond Capacity
Data to verify
4 HBA / 1 HBD +1 acceptor, +1 donor 8-Methoxycinnoline: 3 HBA / 0 HBD
Supports molecular recognition assessment
Calculated properties; verify experimentally
Hydrogen Bonding Solubility Molecular Recognition

Lipophilicity and Polar Surface Area

4-Hydroxy-8-methoxycinnoline has a calculated LogP of 1.344 and a polar surface area (PSA) of 55.24 Ų . In comparison, 4-hydroxycinnoline exhibits LogP 1.335 and PSA 46.01 Ų [1], while 8-methoxycinnoline shows LogP 1.2 and PSA 35.0 Ų . The target compound maintains a similar lipophilicity to 4-hydroxycinnoline but with a higher PSA, suggesting improved aqueous solubility without sacrificing membrane permeability. This balanced profile may offer advantages in drug-like property space, particularly for oral bioavailability and blood-brain barrier penetration.

Lipophilicity & PSA
Cross-study
LogP 1.344 / PSA 55.24 Ų PSA +9.23 Ų 4-Hydroxycinnoline: LogP 1.335, PSA 46.01 Ų
Reported balanced lipophilicity-polar surface area context
Calculated values; cross-study comparison
LogP PSA Lipophilicity Permeability

4-Hydroxy-8-methoxycinnoline Application Scenarios


Medicinal Chemistry Scaffold Optimization

The compound's 4 hydrogen bond acceptors (vs. 3 in 8-methoxycinnoline) and unique pKa (2.89) make it a superior starting point for designing inhibitors or probes that rely on hydrogen bonding interactions with biological targets. Its balanced LogP (1.344) and PSA (55.24 Ų) further support drug-like properties, as evidenced in [1] and . Researchers can leverage these properties to improve target affinity and selectivity without compromising permeability [2].

Analytical Reference Standard

With a well-characterized melting point of 164-165 °C [1], 4-hydroxy-8-methoxycinnoline can serve as a calibration standard in differential scanning calorimetry (DSC) or as a purity reference in thermal analysis. Its moderate melting point simplifies preparation of calibration samples compared to higher-melting analogs like 4-hydroxycinnoline (233-235 °C) [3].

Synthetic Intermediate for Functionalization

The 8-methoxy group provides a handle for regioselective functionalization, while the 4-hydroxy group can be protected or derivatized. This dual functionality enables efficient synthesis of more complex cinnoline derivatives with controlled substitution patterns. The compound's predicted pKa of 2.89 suggests it remains neutral under common reaction conditions, facilitating a range of transformations.

Physicochemical Property Benchmarking

The distinct combination of LogP (1.344) and PSA (55.24 Ų) positions 4-hydroxy-8-methoxycinnoline as a useful benchmark when optimizing the lipophilicity and polarity of cinnoline-based lead series. Comparing these values to those of 4-hydroxycinnoline (LogP 1.335, PSA 46.01) and 8-methoxycinnoline (LogP 1.2, PSA 35.0) provides a quantitative framework for understanding substituent effects on drug-like properties .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold optimization
Hydrogen bonding capacity and pKa profile
Target engagement and permeability assays
Analytical reference standard
Well-characterized melting point
Thermal analysis calibration
Synthetic intermediate for derivatization
Dual functional groups (4-OH, 8-MeO)
Regioselective functionalization screening
Physicochemical property benchmarking
Balanced LogP and polar surface area
Drug-likeness parameter comparison
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